REACTION_CXSMILES
|
C1(C)C=CC(S([O-])(=O)=O)=CC=1.[CH3:12][N+:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[S:15][C:14]=1SC.C([NH:26][NH2:27])=O>O>[CH3:12][N:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[S:15][C:14]1=[N:26][NH2:27] |f:0.1|
|
Name
|
|
Quantity
|
28.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.C[N+]1=C(SC2=C1C=CC=C2)SC
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)NN
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a flask equipped with a reflux condenser and magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
results
|
Type
|
CUSTOM
|
Details
|
The product precipitates
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
giving 9.1 g (66%), m.p. 134° C.
|
Name
|
|
Type
|
|
Smiles
|
CN1C(SC2=C1C=CC=C2)=NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |